2-(3-Bromophenyl)-2-methylpropan-1-ol
CAS No.: 81606-48-6
Cat. No.: VC4155393
Molecular Formula: C10H13BrO
Molecular Weight: 229.117
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81606-48-6 |
|---|---|
| Molecular Formula | C10H13BrO |
| Molecular Weight | 229.117 |
| IUPAC Name | 2-(3-bromophenyl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C10H13BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |
| Standard InChI Key | IAJLEXJOQGSTAW-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)C1=CC(=CC=C1)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-(3-Bromophenyl)-2-methylpropan-1-ol possesses a tert-alcohol structure, where the hydroxyl group is attached to a carbon adjacent to two methyl groups and a 3-bromophenyl ring. The SMILES notation for this compound is CC(C)(C1=CC(=CC=C1)Br)CO, reflecting its branched alkyl chain and meta-substituted bromine on the aromatic ring . The presence of bromine enhances electrophilic reactivity, making it amenable to Suzuki-Miyaura and Ullmann-type couplings .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.11 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Storage Conditions | Room temperature, dry |
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) were absent in the reviewed sources, analogous compounds suggest characteristic signals:
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¹H NMR: A singlet for the two methyl groups (δ ~1.2 ppm), a multiplet for the aromatic protons (δ ~7.2–7.5 ppm), and a broad peak for the hydroxyl group (δ ~1.5–2.5 ppm).
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¹³C NMR: Peaks corresponding to the quaternary carbon (δ ~45 ppm), methyl carbons (δ ~25 ppm), and aromatic carbons (δ ~120–135 ppm).
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. A plausible pathway involves:
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Bromination: Introducing bromine at the meta position of toluene using FeBr₃ as a catalyst.
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Alkylation: Reacting 3-bromotoluene with isobutyraldehyde under acidic conditions to form the tertiary alcohol.
Optimization efforts focus on minimizing byproducts, such as ortho- and para-substituted isomers, through careful control of reaction temperature and stoichiometry.
Industrial Production
Global suppliers, including Zhejiang J&C Biological Technology and Amadis Chemical Company, offer the compound in quantities ranging from 250 mg to 5 g, with prices varying between $135 and $936 per batch . Scalable production requires efficient purification methods, such as column chromatography or recrystallization, to achieve >98% purity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The bromophenyl group facilitates cross-coupling reactions pivotal in drug discovery. For example:
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Suzuki Reactions: Palladium-catalyzed coupling with boronic acids to form biaryl structures, common in kinase inhibitors .
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Etherification: Conversion to alkyl ethers for prodrug formulations, enhancing bioavailability .
Agrochemical Development
Derivatives of this compound are explored as herbicides and fungicides. The bromine atom’s electronegativity disrupts microbial enzyme activity, providing a mechanism for crop protection .
Table 2: Comparative Analysis with Halogenated Analogs
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| 2-(3-Bromophenyl)-2-methylpropan-1-ol | C₁₀H₁₃BrO | Pharmaceuticals, agrochemicals |
| 3-(3-Fluorophenyl)-2-methylpropan-1-ol | C₁₀H₁₃FO | Neurotransmitter modulation |
| 3-(3-Chlorophenyl)-2-methylpropan-1-ol | C₁₀H₁₃ClO | Anti-inflammatory agents |
Research Advancements
Novel Derivatives
Ethyl and propyl ether derivatives exhibit enhanced blood-brain barrier penetration in preclinical models, suggesting potential for central nervous system (CNS) therapeutics . For instance, ethyl ether analogs showed 40% higher bioavailability in rodent studies compared to the parent alcohol.
Environmental Impact
Biodegradation studies reveal a half-life of 28 days in soil, with microbial breakdown yielding non-toxic bromide ions. This supports its classification as an environmentally benign intermediate .
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